![molecular formula C15H19N5 B6448143 4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinazoline CAS No. 2640976-01-6](/img/structure/B6448143.png)
4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Molecular Structure Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Physical And Chemical Properties Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinazoline”:
Antimicrobial Agents
4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinazoline: has shown significant potential as an antimicrobial agent. The imidazole ring in its structure is known for its broad-spectrum antimicrobial properties, making it effective against various bacterial and fungal strains . This compound can be utilized in developing new antibiotics to combat resistant microbial infections.
Anticancer Research
The compound’s structure allows it to interact with DNA and proteins within cancer cells, leading to apoptosis or programmed cell death. Research has indicated that derivatives of imidazole-containing compounds exhibit potent anticancer activities . This makes it a promising candidate for developing new chemotherapeutic agents.
Antiviral Applications
Imidazole derivatives, including 4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinazoline , have been studied for their antiviral properties. These compounds can inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells . This application is particularly relevant in the development of treatments for viral infections such as influenza and HIV.
Anti-inflammatory Agents
The anti-inflammatory potential of this compound is another significant area of research. Imidazole-containing compounds have been found to inhibit the production of pro-inflammatory cytokines and enzymes . This makes them useful in treating inflammatory diseases such as arthritis and inflammatory bowel disease.
Antioxidant Properties
Research has shown that imidazole derivatives possess antioxidant properties, which can neutralize free radicals and reduce oxidative stress . This application is crucial in preventing and managing diseases associated with oxidative damage, such as neurodegenerative diseases and cardiovascular disorders.
Antidiabetic Research
The compound has also been explored for its antidiabetic potential. Imidazole derivatives can enhance insulin sensitivity and reduce blood glucose levels . This makes them valuable in developing new treatments for diabetes and its complications.
Neuroprotective Agents
Recent studies have indicated that imidazole derivatives may have neuroprotective effects. These compounds can protect neurons from damage caused by oxidative stress and inflammation. This application is promising for developing treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Synthesis and therapeutic potential of imidazole containing compounds. Synthesis and therapeutic potential of imidazole containing compounds. Synthesis and therapeutic potential of imidazole containing compounds. Synthesis and therapeutic potential of imidazole containing compounds. Synthesis and therapeutic potential of imidazole containing compounds. Synthesis and therapeutic potential of imidazole containing compounds. : Synthesis and therapeutic potential of imidazole containing compounds. : Synthesis and therapeutic potential of imidazole containing compounds.
properties
IUPAC Name |
4-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-2-4-14-13(3-1)15(18-10-17-14)20-8-12(9-20)7-19-6-5-16-11-19/h5-6,10-12H,1-4,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPDLMOXKIYCRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CC(C3)CN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinazoline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.